Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH
Description
Contextualizing Arginine Derivatives within Advanced Synthetic Chemistry Methodologies
Arginine, a semi-essential amino acid, is a frequent constituent of biologically active peptides and proteins. farmaciajournal.com Its guanidinium (B1211019) side chain, which is protonated at physiological pH, plays a pivotal role in molecular recognition, binding, and cellular uptake. However, this high reactivity also presents a significant challenge in chemical synthesis, necessitating the use of protecting groups to prevent unwanted side reactions. chempep.com
The development of various arginine derivatives has been a continuous effort to refine synthetic strategies. farmaciajournal.comresearchgate.net Researchers have explored a range of protecting groups for the guanidinium function, each with its own advantages and disadvantages concerning stability and cleavage conditions. nih.gov The synthesis of novel arginine derivatives with tailored properties, such as increased lipophilicity, is an active area of research aimed at improving the efficacy and delivery of peptide-based therapeutics. nih.gov These efforts underscore the importance of arginine derivatives as fundamental tools in the construction of complex biomolecules with enhanced biological activity. farmaciajournal.comnih.gov
Significance of Fmoc-L-Arg(Pbf) in Modern Solid-Phase Peptide Synthesis (SPPS) Paradigms
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is a dominant methodology. nih.gov Fmoc-L-Arg(Pbf)-OH is a widely utilized and indispensable building block in this context. chempep.comnih.govsigmaaldrich.com
The Fmoc group provides temporary protection for the α-amino group of arginine and is readily removed under mild basic conditions, typically with piperidine (B6355638). chempep.com The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, on the other hand, offers robust, acid-labile protection for the guanidino side chain. chempep.com This orthogonality of protecting groups is a key principle of Fmoc-SPPS, allowing for the sequential and controlled assembly of amino acids into a peptide chain.
The Pbf group is favored for its ability to effectively prevent side reactions of the highly nucleophilic guanidinium group during peptide chain elongation. chempep.com While it is stable to the basic conditions used for Fmoc removal, it can be efficiently cleaved using strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the solid support. chempep.comsigmaaldrich.com The use of Fmoc-L-Arg(Pbf)-OH has been instrumental in the successful synthesis of numerous arginine-containing peptides, including therapeutic candidates and research tools. chempep.com However, challenges such as the potential for lactam formation and the high cost of this derivative continue to drive research into alternative protecting group strategies and optimized coupling protocols. nih.govrsc.org
| Property | Description |
| Fmoc Group | Protects the α-amino group; base-labile (removed by piperidine). chempep.com |
| Pbf Group | Protects the guanidino side chain; acid-labile (removed by TFA). chempep.com |
| Solubility | Soluble in common SPPS solvents like DMF and DMSO. chempep.com |
| Application | Standard reagent for incorporating arginine in Fmoc-SPPS. sigmaaldrich.comsigmaaldrich.com |
Elucidating the Strategic Importance of the O-CH2-Ph-OCH2-CH2-COOH Moiety in Biomolecular Construction
The O-CH2-Ph-OCH2-CH2-COOH portion of the molecule acts as a bifunctional linker, a critical component in the design of complex biomolecular conjugates. This linker provides a spacer arm with a terminal carboxylic acid group, enabling further chemical modifications.
The phenyl (Ph) group within the linker offers a degree of rigidity and can participate in hydrophobic interactions. The ether linkages (-O-) provide flexibility and can improve solubility. The terminal carboxylic acid (-COOH) is a versatile functional handle that can be activated to form amide bonds with amines, ester bonds with alcohols, or other covalent linkages.
Linkers of this type are crucial in various applications, including:
PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in optimizing the spatial orientation and distance between the two binding moieties.
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to an antibody that targets a specific cancer cell antigen. The linker's properties influence the stability of the conjugate in circulation and the efficient release of the drug at the target site.
Peptide-Drug Conjugates: Similar to ADCs, these conjugates use peptides as targeting ligands. The linker connects the peptide to the drug payload.
The specific structure of the O-CH2-Ph-OCH2-CH2-COOH moiety allows for precise control over the properties of the final biomolecular construct, influencing its stability, solubility, and biological activity.
Overview of Research Trajectories for Complex Amino Acid Building Blocks
The development of complex amino acid building blocks is a vibrant and evolving field of research, driven by the need for more sophisticated and effective biomolecules. sciencedaily.comnih.govsciencedaily.com Current research trajectories are focused on several key areas:
Novel Protecting Groups: The quest for new protecting groups with improved orthogonality, milder cleavage conditions, and reduced side reactions is ongoing. This includes the development of photolabile and enzymatically cleavable protecting groups.
Unnatural Amino Acids: The incorporation of non-proteinogenic or unnatural amino acids into peptides and proteins can confer novel properties, such as enhanced stability against proteolysis, constrained conformations, and unique functionalities. conductscience.com
Functionalized Amino Acids: Researchers are designing amino acids with built-in functionalities, such as fluorescent tags, cross-linking agents, and bioactive moieties, to streamline the synthesis of complex probes and therapeutics. nih.gov
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly methods for the synthesis of amino acid building blocks and for peptide synthesis itself, including the use of greener solvents and catalysts. rsc.org
Automated Synthesis: Advances in automated synthesis platforms are enabling the rapid and efficient construction of complex peptides and other biomolecules from a diverse array of building blocks. sciencedaily.com
These research efforts are continually expanding the toolbox available to chemists and biologists, paving the way for the creation of next-generation therapeutics, diagnostics, and biomaterials.
Structure
2D Structure
Properties
IUPAC Name |
3-[4-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O10S/c1-26-27(2)40(28(3)35-23-44(4,5)58-39(26)35)59(53,54)48-42(45)46-21-10-15-37(41(51)56-24-29-16-18-30(19-17-29)55-22-20-38(49)50)47-43(52)57-25-36-33-13-8-6-11-31(33)32-12-7-9-14-34(32)36/h6-9,11-14,16-19,36-37H,10,15,20-25H2,1-5H3,(H,47,52)(H,49,50)(H3,45,46,48)/t37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRSPAYCSZWOGZ-QNGWXLTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Fmoc L Arg Pbf O Ch2 Ph Och2 Ch2 Cooh
Protection Group Chemistry in Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH Synthesis
The strategic use of protecting groups is fundamental to modern peptide and organic synthesis, preventing unwanted side reactions and ensuring the regioselective formation of desired bonds. peptide.com In the synthesis of the target molecule, the choice and application of the Fmoc and Pbf protecting groups are of paramount importance.
Optimization of Fmoc (9-Fluorenylmethyloxycarbonyl) Installation and Stability
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. peptide.comnih.gov Its popularity stems from its stability under a wide range of reaction conditions and its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), which allows for its selective removal without affecting acid-labile side-chain protecting groups. youtube.comchegg.com
The installation of the Fmoc group onto the α-amino group of L-arginine is typically achieved by reacting the amino acid with an Fmoc-donating reagent such as Fmoc-succinimide (Fmoc-Osu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. mdpi.com The reaction pH is carefully controlled to ensure selective acylation of the α-amino group. mdpi.com
Key considerations for optimizing Fmoc installation and stability include:
Reaction Conditions: The choice of base and solvent is critical to prevent side reactions. While piperidine is the standard for Fmoc removal, milder bases may be used during installation to avoid premature cleavage. chegg.com
Monitoring: The introduction and removal of the Fmoc group can be monitored by UV spectroscopy due to the strong chromophore of the dibenzofulvene byproduct released during cleavage. ub.edu
Steric Hindrance: In complex or sterically hindered sequences, the bulky nature of the Fmoc group can sometimes impede coupling efficiency, necessitating careful selection of coupling reagents and reaction times. youtube.com
Table 1: Key Features of Fmoc Protection
| Feature | Description |
|---|---|
| Protection Site | α-amino group of amino acids. peptide.com |
| Cleavage Condition | Base-labile, typically 20-50% piperidine in DMF. youtube.com |
| Stability | Stable to acidic conditions used for side-chain deprotection. chegg.com |
| Monitoring | Cleavage can be monitored by UV absorbance of the dibenzofulvene byproduct. ub.edu |
| Advantages | Orthogonal to acid-labile side-chain protecting groups. nih.gov |
| Disadvantages | Potential for aspartimide formation in susceptible sequences. chegg.com |
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Application for Guanidinium (B1211019) Protection
The guanidinium side chain of arginine is highly basic and requires robust protection to prevent protonation and side reactions during peptide synthesis. ucdavis.edu The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for this purpose in Fmoc-based SPPS. nih.govnih.gov It offers a good balance of stability during peptide chain elongation and lability under the final acidic cleavage conditions, typically with trifluoroacetic acid (TFA). youtube.comnih.gov The Pbf group is introduced onto the guanidinium moiety of arginine to yield Fmoc-Arg(Pbf)-OH, a standard building block in peptide synthesis. nih.gov
The Pbf group represents an evolution in arginine protection, offering advantages over earlier sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). ucdavis.eduwikipedia.org
Acid Lability: The Pbf group is significantly more acid-labile than Mtr and more labile than Pmc. ucdavis.eduwikipedia.org This allows for more efficient deprotection with lower concentrations of TFA and shorter reaction times, which is particularly beneficial for the synthesis of peptides containing multiple arginine residues or other acid-sensitive functionalities. wikipedia.orgchemicalbook.com
Side Reaction Suppression: During cleavage, the cationic species generated from sulfonyl-based protecting groups can lead to the alkylation of sensitive residues, particularly tryptophan. The Pbf group is less prone to this side reaction compared to Pmc. wikipedia.orgmdpi.com For instance, one study reported a 69% yield of a desired peptide using Arg(Pbf) compared to 46% with Arg(Pmc) after a 3-hour TFA treatment, highlighting the improved efficacy of Pbf in minimizing side products. wikipedia.orgmdpi.com
Table 2: Comparison of Common Arginine Protecting Groups
| Protecting Group | Structure | Relative Acid Lability | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | High | Rapid cleavage, reduced tryptophan alkylation. wikipedia.orgmdpi.com | High cost, can still cause side reactions with very sensitive peptides. ucdavis.eduyoutube.com |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Medium | More labile than Mtr. ucdavis.edu | More prone to tryptophan alkylation than Pbf. mdpi.com |
| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Low | Used in both Boc and Fmoc chemistry. beilstein-journals.org | Requires prolonged, strong acid treatment for removal. beilstein-journals.org |
The stability of the Pbf group is attributed to the electron-donating effects of the methyl and methoxy (B1213986) groups on the benzofuran (B130515) ring system, which stabilize the sulfonyl group. Cleavage of the Pbf group proceeds via an acid-catalyzed mechanism. Protonation of the sulfonyl group by a strong acid like TFA facilitates the cleavage of the S-N bond, releasing the free guanidinium group.
The kinetics of Pbf cleavage are significantly faster than those of Pmc and Mtr. wikipedia.orgchemicalbook.com This enhanced lability is due to the five-membered dihydrobenzofuran ring in Pbf, which is believed to better stabilize the carbocation intermediate formed during cleavage compared to the six-membered chroman ring of Pmc. ucdavis.edu However, even with Pbf, complete deprotection can sometimes be challenging in long or complex peptides, and the use of scavengers such as triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail is crucial to trap the reactive carbocations generated and prevent side reactions. youtube.com
Rational Design and Synthesis of the O-CH2-Ph-OCH2-CH2-COOH Linker Moiety
The O-CH2-Ph-OCH2-CH2-COOH linker is a bifunctional molecule designed to connect the Fmoc-L-Arg(Pbf) unit to another molecule or a solid support. Its rational design incorporates several key features: a phenyl group for rigidity and defined spatial orientation, an ether linkage for chemical stability and improved solubility, and a terminal carboxylic acid for covalent attachment. youtube.com
Multi-Step Organic Synthesis Routes to Phenyl-Ether-Carboxylic Acid Architectures
The synthesis of phenyl-ether-carboxylic acid linkers like O-CH2-Ph-OCH2-CH2-COOH typically involves a multi-step sequence. A common and versatile method for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.org
A plausible synthetic route for the target linker can be envisioned as follows:
Starting Material Selection: A suitable starting material would be a substituted phenol (B47542), such as 4-(hydroxymethyl)phenol. The hydroxyl group of the phenol will form one of the ether linkages, and the hydroxymethyl group can be the point of attachment for the Fmoc-L-Arg(Pbf) moiety.
Williamson Ether Synthesis: The phenolic hydroxyl group of 4-(hydroxymethyl)phenol would be deprotonated with a base (e.g., sodium hydride) to form the corresponding phenoxide. This nucleophilic phenoxide would then be reacted with an alkyl halide containing the protected carboxylic acid functionality, such as ethyl 2-bromoacetate or a similar electrophile. This SN2 reaction forms the phenyl-ether bond. wikipedia.org
Ester Hydrolysis: The resulting ester would then be hydrolyzed under basic conditions (saponification) followed by acidification to yield the free carboxylic acid, thus completing the synthesis of the linker moiety. mdpi.com
An alternative approach could involve reacting 4-hydroxyphenylacetic acid with chloroacetic acid under basic conditions to form a dicarboxylic acid phenyl ether, which could then be selectively reduced to provide the desired linker structure. nih.gov
The final step in the synthesis of the complete target molecule involves the esterification of the carboxylic acid of Fmoc-L-Arg(Pbf)-OH with the benzylic alcohol of the synthesized linker. This is typically achieved using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Strategies for Linker Attachment to Amino Acid Scaffolds
The covalent attachment of the bifunctional linker, 4-(2-carboxyethoxymethyl)benzyl alcohol, to the Fmoc-L-Arg(Pbf)-OH scaffold is a critical step in the synthesis of the target compound. This process establishes an ester bond between the C-terminus of the arginine derivative and the benzylic alcohol of the linker. The primary strategy for this transformation involves a direct esterification reaction, often referred to as loading, which is analogous to the attachment of the first amino acid to a resin in solid-phase peptide synthesis (SPPS).
The general approach involves the activation of the carboxylic acid of Fmoc-L-Arg(Pbf)-OH, followed by reaction with the hydroxyl group of the linker. This is typically achieved using standard peptide coupling reagents. For instance, a carbodiimide-mediated esterification is a common method. In this procedure, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) is used to activate the carboxyl group of the amino acid. The resulting O-acylisourea intermediate is highly reactive and susceptible to nucleophilic attack by the linker's alcohol moiety. To enhance the reaction's efficiency and suppress potential side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or a catalyst like 4-(dimethylamino)pyridine (DMAP) is often included.
An improved approach for creating such p-alkoxybenzyl esters involves pre-forming the active ester of the Fmoc-amino acid and then introducing it to the linker alcohol. iris-biotech.de This method allows for controlled reaction conditions and can lead to higher yields and purity. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being commonly employed to ensure the solubility of all reactants. chempep.com Upon completion of the esterification, a purification step, typically chromatography, is required to isolate the desired product, this compound, from unreacted starting materials and coupling byproducts. The synthesis of a similar precursor, Fmoc-L-Arg(Pbf)-MPPA, highlights the utility of these methods for creating amino acid-linker conjugates designed for further synthetic applications. iris-biotech.de
Convergent and Divergent Synthetic Approaches for the Compound's Assembly
A convergent synthesis involves the independent preparation of the key building blocks, which are then combined in the final stages of the synthesis. For the target compound, this would entail:
The complete synthesis of the protected amino acid, Fmoc-L-Arg(Pbf)-OH. This is itself a multi-step process, typically starting from L-arginine and involving sequential protection of the guanidino side chain with the Pbf group and the α-amino group with the Fmoc group. chempep.comgoogle.com
The separate synthesis of the linker molecule, 4-(2-carboxyethoxymethyl)benzyl alcohol.
The final, crucial step is the coupling of these two fragments via esterification, as detailed in the previous section.
A divergent synthesis , in contrast, involves the sequential modification of a central starting material. In this context, one could start with the L-arginine backbone and progressively build the final molecule. A plausible divergent route might be:
Esterification of L-arginine with a precursor to the linker, for example, a benzyl (B1604629) alcohol derivative where the propionic acid moiety is protected as an ester (e.g., a t-butyl ester).
Protection of the guanidino group with Pbf-Cl.
Protection of the α-amino group with Fmoc-Osu or Fmoc-Cl.
Finally, selective deprotection of the linker's carboxyl group to yield the final product.
Control of Stereochemistry and Minimization of Racemization during Chemical Synthesis
Maintaining the stereochemical integrity of the L-arginine chiral center is paramount during the synthesis of this compound. The α-hydrogen of an amino acid is susceptible to base-catalyzed abstraction, particularly when the carboxyl group is activated for coupling, which can lead to racemization—the formation of the undesired D-enantiomer. bachem.com The primary mechanism for this loss of stereochemical purity during coupling reactions is the formation of a planar 5(4H)-oxazolone intermediate. bachem.com
Several strategies are employed to suppress racemization during the critical esterification step where the amino acid is coupled to the linker. The choice of reagents, base, and reaction conditions are all critical factors.
Coupling Reagents and Additives: The rate of the desired coupling reaction must be significantly faster than the rate of racemization. The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is a standard practice. bachem.compeptide.com These additives react with the activated amino acid to form an active ester intermediate that is more resistant to racemization than the initial activated species (e.g., O-acylisourea or symmetrical anhydride) but still sufficiently reactive for coupling. Certain coupling reagents inherently lead to lower levels of racemization; for example, COMU has been shown to be superior to HATU or PyBOP in specific cases. luxembourg-bio.com
Influence of Base: The presence of a base is often required for the coupling reaction, but it can also promote racemization by facilitating the abstraction of the α-proton. luxembourg-bio.com The pKa and steric hindrance of the base are key considerations. Strong, non-hindered bases should be avoided. Sterically hindered or weaker bases, such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-trimethylpyridine (B116444) (collidine), are preferred as they are less effective at promoting the formation of the problematic oxazolone (B7731731) intermediate. bachem.comluxembourg-bio.com In some instances, performing the reaction under base-free conditions, such as with DIC/HOBt, is the best method to minimize racemization. bachem.com
Temperature Control: Reaction temperature directly influences the rate of racemization. Conducting coupling reactions at reduced temperatures (e.g., 0 °C) is a common strategy to slow down the rate of epimerization. nih.govresearchgate.net While microwave-assisted synthesis can accelerate coupling, it can also increase the risk of racemization if the temperature is not carefully controlled, with lower temperatures (e.g., 50 °C) being preferable to higher ones (e.g., 80 °C). nih.govresearchgate.net
The table below summarizes key factors and methodologies for controlling stereochemistry during the synthesis.
| Factor | Strategy for Minimizing Racemization | Research Findings |
| Coupling Reagent Activation | Formation of an active ester intermediate that is less prone to oxazolone formation. | The use of additives like HOBt, HOAt, or OxymaPure effectively suppresses racemization. bachem.compeptide.com |
| Choice of Coupling Reagent | Selection of reagents with inherently lower racemization potential. | COMU and DEPBT have shown superior performance in reducing epimerization compared to HBTU or HATU for sensitive residues. luxembourg-bio.com |
| Base | Use of sterically hindered and/or weaker bases. | Bases weaker than DIPEA, such as NMM or collidine, are recommended to minimize racemization. bachem.comluxembourg-bio.com |
| Temperature | Lowering the reaction temperature. | Reducing the coupling temperature from 80°C to 50°C has been shown to limit racemization of susceptible amino acids. nih.govresearchgate.net |
| Pre-activation Time | Minimizing the time the amino acid exists in its activated state before coupling. | A short period of preactivation before adding the amino component can inhibit side reactions. bachem.com |
By carefully selecting the coupling reagents, additives, base, and controlling the reaction temperature, the stereochemical integrity of the L-arginine core can be preserved throughout the synthesis, ensuring the production of the enantiomerically pure target compound.
Table of Mentioned Compounds
| Abbreviation/Trivial Name | Full Chemical Name |
| Fmoc-L-Arg(Pbf)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |
| Pbf-Cl | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride |
| Fmoc-Osu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| DMAP | 4-(Dimethylamino)pyridine |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one |
| DIPEA | N,N-Diisopropylethylamine |
| NMM | N-Methylmorpholine |
| Collidine / TMP | 2,4,6-Trimethylpyridine |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
| Fmoc-L-Arg(Pbf)-MPPA | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine-3-(4-oxymethylphenoxy)propionic acid |
Role of Fmoc L Arg Pbf O Ch2 Ph Och2 Ch2 Cooh in Advanced Peptide and Biomolecule Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
The use of Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is well-integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. caymanchem.com SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc group provides temporary protection of the N-terminus and is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to allow for the coupling of the next amino acid in the sequence.
The Pbf group, on the other hand, offers robust protection for the highly nucleophilic guanidino side chain of arginine, preventing unwanted side reactions during peptide elongation. chempep.com This protection is stable to the basic conditions used for Fmoc removal but can be efficiently cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), at the final deprotection and cleavage step. chempep.com The subject compound, with its pre-attached linker, can be utilized in solution-phase synthesis or potentially anchored to a solid support for further peptide elongation.
Coupling Efficiency and Reaction Kinetics in Peptide Chain Elongation
The incorporation of arginine residues into a growing peptide chain can be challenging due to the steric hindrance of the bulky Pbf protecting group. chempep.com However, the use of modern coupling reagents has significantly improved the efficiency of this process. Common activating agents such as uronium or phosphonium salts, like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA), facilitate the rapid formation of the peptide bond.
Microwave-assisted SPPS has emerged as a powerful technique to enhance coupling efficiency and reduce reaction times, particularly for sterically hindered amino acids like Fmoc-Arg(Pbf)-OH. caymanchem.com The use of microwave energy can help to overcome the kinetic barriers associated with the coupling of bulky residues, leading to higher yields and purities of the final peptide.
Strategies for Mitigating Challenges Associated with Arginine Incorporation
A significant challenge during the incorporation of arginine in SPPS is the potential for δ-lactam formation. This intramolecular cyclization can occur during the activation of the carboxylic acid of Fmoc-Arg(Pbf)-OH, leading to a loss of the amino acid from the coupling reaction and truncation of the peptide chain. The formation of this byproduct is influenced by the choice of activating agents and reaction conditions.
To mitigate lactam formation, several strategies have been developed. One common approach is to pre-activate the Fmoc-Arg(Pbf)-OH for a short period before adding it to the resin-bound peptide. Careful selection of coupling reagents and additives can also minimize this side reaction. For instance, the use of activating agents in combination with an additive like ethyl cyanohydroxyiminoacetate (Oxyma) has been shown to be effective.
Another strategy to ensure complete incorporation of arginine, especially in challenging sequences, is to perform a "double coupling," where the coupling reaction is repeated with a fresh portion of the activated amino acid. chempep.com This helps to drive the reaction to completion and minimize the presence of deletion sequences in the final product.
Impact of Protecting Group Selection on Peptide Assembly Fidelity
The choice of the Pbf group for the protection of the arginine side chain is a critical factor in ensuring the fidelity of peptide assembly. Compared to older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the Pbf group offers a better balance of stability and lability. caymanchem.com It is sufficiently stable to the repeated piperidine treatments for Fmoc deprotection, yet it is cleaved more readily than Pmc under the final TFA cleavage conditions. caymanchem.com This is particularly advantageous in the synthesis of peptides containing multiple arginine residues, as it reduces the required cleavage time and minimizes potential side reactions.
Furthermore, the byproducts generated from the cleavage of the Pbf group are less likely to cause modifications to sensitive amino acids, such as the alkylation of tryptophan residues, compared to byproducts from other sulfonyl-based protecting groups. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is still recommended to quench reactive carbocations generated during the deprotection of other side-chain protecting groups and the linker.
Utilization of the O-CH2-Ph-OCH2-CH2-COOH Linker for C-Terminal Functionalization in SPPS
The O-CH2-Ph-OCH2-CH2-COOH moiety in the subject compound is a bifunctional linker that serves as a handle for C-terminal functionalization of the arginine residue. In the context of SPPS, this linker can be attached to an amino-functionalized solid support, allowing the peptide chain to be assembled from this point. The phenoxyacetic acid structure is a well-established linker type in SPPS, known for its acid lability. nih.govrsc.org
Linker Cleavage Strategies and Post-Synthetic Modification
The cleavage of peptides from phenoxyacetic acid-based linkers is typically achieved using strong acidic conditions. nih.gov A common reagent for this purpose is a cocktail containing a high concentration of trifluoroacetic acid (TFA), often with scavengers like water and triisopropylsilane (TIS) to prevent side reactions. researchgate.net The ether bond in the linker is susceptible to acid-catalyzed hydrolysis, which releases the peptide from the solid support with a C-terminal carboxylic acid.
The presence of the carboxylic acid group on the linker itself, prior to attachment to a resin, allows for post-synthetic modifications in solution. After the synthesis and cleavage of a peptide attached to this linker, the resulting peptide will have the linker moiety at its C-terminus. The terminal carboxylic acid of the linker can then be activated and coupled to other molecules, such as reporter groups, polymers, or other peptides, enabling the creation of more complex biomolecular constructs. peptide.com
Influence of Linker Structure on Peptide Solubilization and Handling
The structure of a linker can have a significant impact on the solubility and handling of the resulting peptide. The "-OCH2-CH2-" component of the O-CH2-Ph-OCH2-CH2-COOH linker is a short polyethylene glycol (PEG) unit. PEG spacers are well-known for their ability to enhance the aqueous solubility of peptides and reduce aggregation. lifetein.comlifetein.comchempep.com The hydrophilic nature of the ethylene oxide unit can help to solvate the peptide chain, making it more soluble in aqueous buffers. chempep.com
This improved solubility can be advantageous during both the synthesis and purification of the peptide. lifetein.com During SPPS, enhanced solvation can help to prevent peptide chain aggregation on the resin, which can lead to incomplete reactions and lower yields. In the subsequent purification steps, typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC), improved solubility can lead to better peak shapes and easier isolation of the desired product. The flexibility of the PEG spacer can also be beneficial, potentially reducing steric hindrance between the peptide and other molecules it is intended to interact with. lifetein.com
Engineering of Complex Peptide Architectures and Macrocycles Using the Compound as a Building Block
The construction of non-linear peptide structures, such as branched peptides and macrocycles, is essential for developing new therapeutics and research tools with enhanced stability, selectivity, and binding affinity. nih.gov The use of pre-functionalized building blocks like Fmoc-L-Arg(Pbf)-O-CH₂-Ph-OCH₂-CH₂-COOH is instrumental in streamlining the synthesis of these complex molecules.
The arginine residue is a frequent component of bioactive peptides. Its side chain requires robust protection during synthesis to prevent side reactions. The Pbf group is widely used for this purpose due to its stability under the basic conditions used for Fmoc removal and its clean cleavage under final acidic conditions. acs.org This ensures the integrity of the guanidinium (B1211019) group throughout the demanding steps of peptide elongation.
| Protecting Group | Cleavage Condition | Key Advantages | Common Issues |
| Pbf | Strong Acid (e.g., TFA) | High acid lability; reduces tryptophan alkylation compared to Pmc. | Can be sterically hindering in some coupling reactions. |
| Pmc | Strong Acid (e.g., TFA) | Similar to Pbf but slightly less labile. | Can cause significant alkylation of tryptophan residues. |
| NO₂ | Catalytic Hydrogenation / SnCl₂ | Cost-effective. | Harsher cleavage conditions not always compatible with other residues. |
| Boc | Strong Acid (e.g., TFA) | Provides orthogonal protection in some schemes. | Requires harsher deprotection conditions than sulfonyl-based groups. |
This table provides a comparative overview of common protecting groups for the arginine side chain used in peptide synthesis.
The true utility of Fmoc-L-Arg(Pbf)-O-CH₂-Ph-OCH₂-CH₂-COOH in this context comes from its integrated linker. The terminal carboxylic acid on the linker provides a strategic point for creating complex architectures. For instance, in the synthesis of macrocyclic peptides, one of the most effective strategies is on-resin cyclization, which leverages the pseudo-dilution effect to favor the desired intramolecular reaction over intermolecular polymerization. nih.gov This building block is perfectly suited for a "head-to-side-chain" cyclization strategy. The peptide chain can be assembled on a solid support, and after selective deprotection, the N-terminus of the peptide can form an amide bond with the carboxylic acid group of the linker, which is anchored to the arginine residue within the sequence. This approach allows for the creation of macrocycles with defined sizes and conformations, which is critical for their biological function. nih.gov
Furthermore, the linker itself, with its phenyl ether structure, imparts a degree of conformational rigidity. This is a key design element in peptide engineering, as it helps to pre-organize the peptide backbone into a specific conformation, potentially reducing the entropic penalty upon binding to a biological target and thereby increasing affinity. mdpi.com
Development of Peptide-Based Scaffolds for Chemical Biology Research
Peptide-based scaffolds are versatile tools in chemical biology, serving as frameworks for presenting bioactive motifs in a controlled manner. rsc.org These scaffolds are used to mimic the extracellular matrix for tissue engineering, to develop drug delivery systems, and to construct multivalent ligands for studying cellular processes. nih.gov The compound Fmoc-L-Arg(Pbf)-O-CH₂-Ph-OCH₂-CH₂-COOH is an exemplary building block for fabricating such functional materials.
In this application, the molecule can be viewed as having two distinct functional domains: the arginine residue and the linker. The arginine component can act as a bioactive moiety itself. Arginine-rich peptides are well-known for their ability to penetrate cell membranes and are often incorporated into drug delivery vectors. acs.org By incorporating this compound, a scaffold can be imbued with cell-penetrating properties or designed to interact with specific biological targets that recognize arginine.
The linker portion is crucial for the assembly and function of the scaffold. Its terminal carboxylic acid can be used to covalently attach the peptide to a variety of surfaces, such as nanoparticles, polymer hydrogels, or microarray slides. rsc.orgnih.gov This immobilization is a key step in creating materials for cell culture or biosensing. The linker's length and chemical nature define the spatial presentation of the arginine residue relative to the scaffold's surface, which can significantly impact its biological activity. The semi-rigid nature of the phenyl-ether linker ensures that the peptide is held at a specific distance and orientation, preventing unwanted interactions with the surface and ensuring its availability for binding. nih.gov
| Linker Type | Typical Composition | Primary Function | Example Application |
| Flexible | Glycine, Serine repeats (e.g., (Gly-Ser)n) | Provides spatial separation and mobility between domains. | Fusion proteins where domains need to move independently. |
| Rigid | Proline-rich sequences, α-helical structures | Maintains a fixed distance and orientation between domains. | Scaffolds for presenting epitopes to the immune system. |
| Cleavable | Disulfide bonds, pH-sensitive hydrazones, enzyme-specific sequences | Releases a payload (e.g., a drug) under specific physiological conditions. | Antibody-drug conjugates for targeted cancer therapy. |
| Non-cleavable (Spacer) | Phenyl ethers, alkyl chains | Provides stable, defined spacing for conjugation or assembly. | Surface immobilization of peptides for biomaterial scaffolds. |
This table classifies different types of linkers used in constructing peptide-based scaffolds and conjugates, highlighting the role of the non-cleavable spacer linker present in Fmoc-L-Arg(Pbf)-O-CH₂-Ph-OCH₂-CH₂-COOH.
Advanced Applications and Functionalization Strategies of Fmoc L Arg Pbf O Ch2 Ph Och2 Ch2 Cooh Derivatives
Bioconjugation Approaches Utilizing the Carboxylic Acid Moiety
The terminal carboxylic acid of the linker is the primary site for bioconjugation, allowing the attachment of the entire Fmoc-L-Arg(Pbf)-linker moiety to other molecules or surfaces without interfering with subsequent peptide synthesis steps.
The most common strategy for functionalizing the terminal carboxylic acid is through amide bond formation. This reaction involves coupling the carboxylic acid with a primary or secondary amine on a target molecule. researchgate.net The reaction is typically facilitated by standard peptide coupling reagents, which activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. thieme-connect.dethieme-connect.deyoutube.com
This approach is highly versatile and is used to conjugate the arginine derivative to a wide range of molecules, including:
Resins for Solid-Phase Peptide Synthesis (SPPS): The derivative can be anchored to an amino-functionalized solid support, positioning the arginine residue at the C-terminus of a peptide, separated from the resin by the linker. A similar building block, Fmoc-L-Arg(Pbf)-MPPA, is explicitly designed as a precursor for linkage to aminomethyl supports. iris-biotech.de
Fluorescent Dyes and Reporter Tags: Amine-containing fluorophores (e.g., rhodamine, fluorescein (B123965) derivatives) or affinity tags like biotin (B1667282) can be attached to create probes for imaging or detection assays.
Biomolecules: Proteins, antibodies, or nucleic acids with available amine groups can be conjugated to create functional biomolecular hybrids.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Activating Mechanism |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to prevent side reactions. youtube.com |
| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Forms a highly reactive acylphosphonium species. thieme-connect.de |
The choice of coupling reagent and reaction conditions is critical to ensure high yield and prevent side reactions, such as the premature formation of a δ-lactam from the arginine derivative, a known issue that can be exacerbated by certain solvents and conditions. rsc.org
The presence of multiple, differentially labile protecting groups on Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is the basis for its use in orthogonal synthesis strategies. nih.gov This allows for the sequential and selective modification of different parts of the molecule in a controlled manner.
A typical orthogonal strategy could proceed as follows:
Linker Conjugation: The terminal carboxylic acid of the linker is first coupled to an amine-functionalized solid support or another molecule of interest using carbodiimide (B86325) or other activation chemistry.
Peptide Elongation: The Fmoc group is removed with a base (e.g., 20% piperidine (B6355638) in DMF), and a peptide chain is synthesized from the newly liberated α-amino group using standard Fmoc-SPPS protocols.
Final Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the Pbf side-chain protecting group is removed simultaneously using a strong acid cocktail, such as 95% TFA. sigmaaldrich.com
This orthogonal scheme ensures that the side-chain guanidino group remains protected throughout the synthesis and that the linker serves its purpose as a stable spacer and anchor.
A significant application of this derivative is in the synthesis of peptide-small molecule conjugates, where a peptide sequence is linked to a small-molecule drug, a targeting ligand, or a functional probe. nih.gov The linker component is critical, as it connects the two moieties while ensuring that each component retains its structural integrity and function. nih.gov
By incorporating This compound into a peptide sequence, researchers can introduce a specific site for attaching a small molecule. The arginine residue itself can contribute to the biological activity of the peptide, for instance by enhancing cell penetration or mediating protein-protein interactions, while the linker provides a defined attachment point away from the bioactive peptide core. This is crucial for developing targeted therapeutics where a cytotoxic drug is guided to its target by a selective peptide.
Design of Peptide-Based Probes and Affinity Reagents
The structure of This compound is well-suited for the creation of sophisticated peptide-based probes and affinity reagents. nih.govresearchgate.net The linker provides spatial separation between the peptide and the functional part of the probe, which can be essential for minimizing steric hindrance and preserving biological activity. acs.org
For example, a peptide designed to bind to a specific protein target can be synthesized using this derivative. The terminal carboxyl group can then be used to attach:
A Biotin Tag: For use in affinity pull-down assays to isolate the target protein from a complex mixture. researchgate.net
A Fluorophore: To create a fluorescent probe for visualizing the target protein in cells or tissues via microscopy. nih.gov
A Cross-linking Agent: To create an affinity-based probe that covalently binds to its target upon interaction, allowing for more robust identification and characterization. nih.gov
The arginine residue can be a key part of the recognition sequence or can be included to improve the solubility and cell-uptake properties of the probe.
Generation of Novel Peptide Scaffolds and Their Functional Applications
Beyond linear conjugates, this derivative enables the construction of more complex, non-linear peptide scaffolds. youtube.com The terminal carboxyl group on the linker acts as a third potential point for peptide chain initiation or cyclization, in addition to the N- and C-termini of the main peptide chain. This allows for the synthesis of:
Branched Peptides: Where a second peptide chain is grown from the end of the linker.
Cyclic Peptides: Where the linker's carboxyl group is coupled to an amine group elsewhere in the peptide (e.g., the N-terminus or a lysine (B10760008) side chain) to form a macrocycle. Cyclization is a known strategy to enhance the stability and binding affinity of peptides. researchgate.net
Scaffolded Peptides: The derivative can be used to attach a peptide to a central scaffold, which can then be decorated with other peptides or functional molecules, creating multivalent structures.
These novel scaffolds can mimic complex protein surfaces, leading to potent inhibitors of protein-protein interactions or novel receptor agonists/antagonists.
Contributions to Biomaterial Development and Supramolecular Assembly
Functionalization of biomaterials with bioactive peptides is a key strategy in tissue engineering to enhance cellular interaction and guide tissue regeneration. nih.govnih.govThis compound can be used to covalently attach arginine-containing peptide sequences, such as the well-known RGD (Arginine-Glycine-Aspartic acid) cell adhesion motif, to the surface of a biomaterial. nih.gov The linker ensures the peptide is projected away from the material surface, making it more accessible to cell surface receptors like integrins.
Furthermore, the amphiphilic nature of this molecule—combining a hydrophobic Fmoc group and linker with a polar, charged arginine residue—makes it a candidate for participating in supramolecular self-assembly. nih.gov Molecules of this type, known as peptide amphiphiles, can self-organize in aqueous environments to form ordered nanostructures like nanofibers, nanoribbons, and hydrogels. nih.govmdpi.comub.edu These self-assembled materials have applications in drug delivery, regenerative medicine, and as scaffolds for cell culture. uni-ulm.de The specific interactions involving the phenyl ring (π–π stacking), the arginine side chain (hydrogen bonding, electrostatic interactions), and the hydrophobic Fmoc group can all contribute to the formation and stability of these supramolecular structures. mdpi.com
Future Research Directions and Emerging Paradigms for Fmoc L Arg Pbf O Ch2 Ph Och2 Ch2 Cooh
Development of Greener Synthetic Methodologies and Solvents
The environmental impact of chemical synthesis is a growing concern, and peptide synthesis is no exception. Traditional Solid-Phase Peptide Synthesis (SPPS) relies heavily on hazardous polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.comacs.orgresearchgate.net These substances are often used in large quantities for coupling, washing, and deprotection steps, leading to significant solvent waste. tandfonline.comacs.org Consequently, a major thrust in future research is the adoption of green chemistry principles for the synthesis and application of building blocks like Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH.
A key focus is the replacement of conventional solvents with more sustainable alternatives. tandfonline.comacs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP) are being evaluated as greener substitutes. tandfonline.comacs.orgrsc.org Research has shown that a complete switch to green solvents is feasible for all SPPS steps, including Fmoc removal, washing, and coupling. acs.org For instance, 2-MeTHF has been successfully used for coupling steps, and GVL has shown promise for Fmoc removal. acs.orgacs.org However, the integration of specific amino acid derivatives like Fmoc-Arg(Pbf)-OH into these greener systems can present challenges. Its incorporation in NBP, for example, can be problematic due to the solvent's high viscosity, which may hinder the penetration of the coupling cocktail into the resin. rsc.org Future work will likely focus on optimizing reaction conditions, such as temperature, to overcome these viscosity issues and improve coupling efficiency in green solvents. rsc.org
Interactive Table: Greener Solvents in Peptide Synthesis
| Solvent | Classification | Application in SPPS | Advantages/Challenges |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Hazardous (SVHC) | Conventional solvent for all steps | High performance but toxic and high environmental impact. tandfonline.comresearchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Coupling, washing, Fmoc removal | Bio-based, less toxic, but can be more expensive. acs.org |
| Ethyl Acetate (EtOAc) | Greener Alternative | Washing | Readily available, low toxicity. acs.org |
| γ-Valerolactone (GVL) | Greener Alternative | Fmoc removal | Derived from biomass, biodegradable. tandfonline.comacs.org |
| N-Butylpyrrolidinone (NBP) | Greener Alternative | General SPPS solvent | Not classified as reprotoxic like NMP, but can be viscous. tandfonline.comrsc.org |
Integration into Automated and High-Throughput Peptide Synthesis Platforms
Automated and high-throughput synthesis platforms are essential for accelerating drug discovery and materials science research. nih.gov Fmoc-based chemistry is the cornerstone of most automated SPPS instruments. digitellinc.comresearchgate.net The integration of specialized building blocks like this compound into these systems is crucial for creating complex and functionalized peptides efficiently.
A significant challenge with incorporating Fmoc-Arg(Pbf)-OH in automated synthesis is the potential for side reactions, most notably the formation of an inactive δ-lactam. rsc.orgnih.gov This side reaction reduces the yield and can lead to the formation of deletion sequences, where the arginine residue is missing. rsc.org Future research will focus on developing optimized protocols for automated synthesizers to mitigate this issue. Strategies include precise temperature control, as higher temperatures can reduce solvent viscosity and speed up the desired coupling reaction, and the use of specific coupling reagent combinations like DIC/OxymaPure. rsc.org
Microwave-assisted automated SPPS is an emerging paradigm that significantly reduces cycle times. cem.com The application of microwave energy can accelerate both the coupling and deprotection steps. cem.com The development of "one-pot" processes, where deprotection and coupling occur in the same solvent without intermediate draining, further enhances efficiency and reduces waste, aligning with green chemistry principles. digitellinc.comcem.com Ensuring the stability and reactivity of this compound under these accelerated, microwave-assisted conditions will be a key area of investigation. This includes studying the stability of the Pbf group and the specialized linker to the rapid heating cycles.
Novel Applications in Materials Science and Nanotechnology
The self-assembly of peptides and peptide derivatives into ordered nanostructures is a rapidly growing field with applications in tissue engineering, drug delivery, and nanotechnology. nih.govresearchgate.net The Fmoc group itself is a powerful driver of self-assembly, promoting the formation of nanofibers, nanotubes, and hydrogels through π-π stacking interactions. nih.govresearchgate.netnih.gov
This compound is a prime candidate for creating novel functional materials. The Fmoc group can initiate self-assembly, while the arginine residue, with its cationic guanidinium (B1211019) group, can impart specific biological activity and facilitate interactions with cells and other biomolecules. nih.govresearchgate.net Researchers are exploring the creation of bioactive hydrogels by co-assembling Fmoc-peptides with functional motifs like RGD for cell adhesion. researchgate.netnih.gov The inclusion of an arginine derivative like this one could enhance these materials, for example, by improving their antimicrobial properties or their ability to deliver therapeutic cargo.
Furthermore, arginine-based nanoparticles are being developed for a range of biomedical applications. researchgate.netmdpi.comacs.org These nanoparticles can be used for targeted drug and gene delivery. researchgate.netresearchgate.net The self-assembly of molecules like this compound, potentially after cleavage of the linker to expose the carboxylic acid, could offer a new route to forming such functional nanoparticles. Future research will likely investigate how to control the size, morphology, and surface charge of these self-assembled structures to optimize them for specific applications in materials science and nanomedicine. nih.gov
Exploiting the Arginine and Linker Moieties for Advanced Targeted Delivery Concepts
Targeted drug delivery aims to increase the therapeutic efficacy of drugs while minimizing side effects by delivering them specifically to diseased cells or tissues. biosynth.comnih.gov Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that utilize a peptide to guide a cytotoxic payload to its target. biosynth.comnih.govcreative-peptides.com
The arginine residue in this compound is particularly valuable for targeted delivery. Arginine-rich peptides are well-known as cell-penetrating peptides (CPPs), which can facilitate the uptake of covalently attached molecules into cells. researchgate.netresearchgate.net This property is attributed to the guanidinium group, which can interact with the cell membrane and trigger endocytosis. researchgate.net Fusion proteins and conjugates containing arginine sequences have been successfully used to deliver siRNA and other therapeutic agents into cells. nih.govresearchgate.net
The linker moiety, -O-CH2-Ph-OCH2-CH2-COOH, is also of critical importance. In drug conjugates, the linker connects the targeting peptide to the drug and plays a crucial role in the conjugate's stability and drug-release profile. biosynth.com An ideal linker is stable in the bloodstream to prevent premature drug release but is cleavable at the target site, for instance, by specific enzymes or the acidic environment within a tumor. biosynth.com The linker in this compound, with its ether and ester-like functionalities, could be designed to be sensitive to specific physiological conditions. Future research will explore the synthesis of PDCs where a drug is attached to the carboxylic acid end of this linker. The arginine moiety would serve to target and penetrate cells, while the linker would be engineered for controlled release of the payload inside the target cell, maximizing therapeutic effect and minimizing systemic toxicity. nih.gov
Interactive Table: Components of a Peptide-Drug Conjugate (PDC)
| Component | Function | Relevance of this compound |
|---|---|---|
| Targeting Peptide | Selectively binds to receptors on target cells. nih.gov | The arginine residue can act as a cell-penetrating peptide. researchgate.netresearchgate.net |
| Linker | Connects peptide and drug; controls stability and release. biosynth.combiosyn.com | The -O-CH2-Ph-OCH2-CH2-COOH moiety can be functionalized and designed for specific cleavage. |
| Drug Payload | The therapeutic agent (e.g., cytotoxic drug). nih.gov | Can be attached to the linker's carboxylic acid group. |
Synergistic Approaches with Chemo-Enzymatic Peptide Synthesis (CEPS)
Chemo-Enzymatic Peptide Synthesis (CEPS) is a powerful hybrid technology that combines the strengths of chemical synthesis and enzymatic ligation. qyaobio.comnih.govcnbiosynth.com It allows for the production of long and complex peptides that are difficult to access through traditional SPPS or recombinant methods alone. qyaobio.comcnbiosynth.com The process typically involves the chemical synthesis of smaller, protected peptide fragments, which are then joined together (ligated) using highly specific enzymes called ligases. qyaobio.comnih.gov
CEPS offers significant advantages, including milder reaction conditions, high stereoselectivity (avoiding racemization), and the ability to ligate unprotected peptide fragments, which aligns with green chemistry principles. nih.govinternationalscholarsjournals.com Enzymes like subtilisin-derived peptiligases or sortases are engineered to catalyze the formation of peptide bonds with high efficiency and specificity. nih.govyoutube.com
The building block this compound is well-suited for a CEPS strategy. It would first be incorporated into a peptide fragment using standard Fmoc-SPPS. After synthesis and purification, this fragment, containing the protected arginine and the linker, could serve as a substrate for enzymatic ligation. The enzyme would selectively join this fragment to another peptide segment without affecting the Pbf protecting group or the linker structure. qyaobio.com This approach is particularly advantageous for synthesizing very long peptides or small proteins where sequential chemical synthesis becomes inefficient. cnbiosynth.com Future research will likely focus on exploring the substrate tolerance of various peptide ligases for fragments containing this and similar modified amino acids, thereby expanding the toolbox for creating highly complex and functional peptide-based molecules. youtube.comnih.gov
Q & A
Q. What is the role of the Pbf protecting group in Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-COOH during solid-phase peptide synthesis (SPPS)?
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino side chain of arginine during SPPS, preventing undesired side reactions such as alkylation or oxidation. It is selectively removed under acidic conditions (e.g., 95% trifluoroacetic acid (TFA) for 1–3 hours). Compared to Pmc (pentamethylchromanyl) protection, Pbf reduces tryptophan alkylation during deprotection, particularly in the absence of scavengers, improving peptide yield and purity .
Q. What analytical methods are recommended to validate the purity of Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-COOH post-synthesis?
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity assessment. For example, HPLC data in confirms >95% purity for Fmoc-Arg(Pbf)-OH derivatives. Researchers should cross-validate methods against pharmacopeial standards (e.g., USP or EP) when applicable, ensuring compliance with regulatory guidelines for analytical method development .
Q. What are the optimal storage conditions for Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-COOH to maintain stability?
Store at 2–8°C for short-term use. For long-term storage, keep at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles. Use protective equipment (gloves, goggles) to prevent inhalation or skin contact, as recommended in safety data sheets .
Advanced Research Questions
Q. How can researchers optimize deprotection conditions for Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-COOH in multi-arginine peptides to minimize side reactions?
Multi-arginine peptides pose challenges due to cumulative acid sensitivity. highlights comparative studies using TFA at varying concentrations (e.g., 2–95%) and durations. For instance, Pbf deprotection in a model peptide (Ac-Phe-Arg-Arg-Arg-Val-NH₂) achieved 69% yield with 3-hour TFA treatment, outperforming Pmc (46% yield). Optimization involves balancing acid strength, temperature, and scavengers (e.g., triisopropylsilane (TIPS)) to suppress carbocation-mediated alkylation .
Q. How does the acid lability of the Pbf group compare to other arginine protecting groups, and how does this influence experimental design?
The relative acid lability of common arginine protecting groups follows: Pbf > Pmc > Mtr > Mts > Tos . This hierarchy informs protocol design, especially in peptides with multiple protected residues. For example, Pbf’s moderate acid sensitivity allows sequential deprotection in complex syntheses, reducing over-cleavage risks. Researchers must adjust TFA exposure times based on the protecting group sequence to avoid premature deprotection .
Q. What strategies mitigate side reactions during the final deprotection of arginine-rich peptides synthesized with Pbf protection?
Key strategies include:
- Scavenger selection : Ethanedithiol (EDT) or TIPS in TFA cocktails trap carbocations, reducing tryptophan alkylation. notes Pbf’s inherent advantage in minimizing alkylation even without scavengers.
- Stepwise deprotection : Gradual acid treatment (e.g., starting with 20% TFA) for sensitive sequences.
- Temperature control : Room temperature deprotection reduces side reactions compared to heated conditions .
Data Contradiction and Resolution
Q. Conflicting reports exist on the necessity of scavengers during Pbf deprotection. How should researchers address this variability?
Discrepancies arise from peptide sequence-specific reactivity. For example, tryptophan-free peptides may not require scavengers when using Pbf, while tryptophan-rich sequences benefit from EDT or TIPS. Researchers should conduct pilot studies with and without scavengers, monitoring outcomes via HPLC/MS. provides a framework for such comparative assays .
Q. How can researchers reconcile discrepancies in reported yields for Pbf-deprotected peptides across studies?
Yield variations often stem from differences in resin type, TFA purity, or peptide length. Systematic replication using standardized protocols (e.g., Sieber amide resin and 95% TFA) is critical. emphasizes using identical model peptides (e.g., Ac-Phe-Arg-Arg-Arg-Val-NH₂) for cross-study comparisons, enabling direct assessment of methodological variables .
Methodological Frameworks
Q. What experimental design principles apply to synthesizing peptides with Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-COOH?
Adopt a convergent synthesis approach ( ) by coupling pre-protected fragments (e.g., benzylated arginine derivatives) to minimize stepwise deprotection risks. Use orthogonal protection (e.g., Fmoc for α-amino, Pbf for side chain) and validate each step with HPLC/MS. Central composite design (CCD) or Taguchi methods can optimize reaction parameters (e.g., coupling efficiency, deprotection time) .
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions on this compound?
- Feasible : Prioritize questions with accessible reagents and validated protocols (e.g., TFA deprotection).
- Novel : Explore understudied areas like Pbf’s compatibility with emerging resin technologies.
- Relevant : Align with therapeutic peptide trends (e.g., antimicrobial or cell-penetrating peptides).
provides a structured framework for aligning research objectives with these criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
